Cas no 144688-83-5 (1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester)
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester
- AKOS025149092
- (S)-1-Boc-2-allylpyrrolidine
- DB-419256
- EN300-6990806
- 1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester
- tert-butyl (2S)-2-allylpyrrolidine-1-carboxylate
- tert-butyl 2-allylpyrrolidine-1-carboxylate
- 144688-83-5
- MFCD29076265
- SY323002
- SCHEMBL5849346
- tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate
-
- Inchi: 1S/C12H21NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3
- InChI Key: REHOBPXCTRHRJK-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC1CC=C)=O
Computed Properties
- Exact Mass: 211.15733
- Monoisotopic Mass: 211.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.54
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6990806-0.05g |
tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate |
144688-83-5 | 95% | 0.05g |
$245.0 | 2023-05-25 | |
| Enamine | EN300-6990806-0.1g |
tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate |
144688-83-5 | 95% | 0.1g |
$366.0 | 2023-05-25 | |
| Enamine | EN300-6990806-0.25g |
tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate |
144688-83-5 | 95% | 0.25g |
$524.0 | 2023-05-25 | |
| Enamine | EN300-6990806-0.5g |
tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate |
144688-83-5 | 95% | 0.5g |
$824.0 | 2023-05-25 | |
| Enamine | EN300-6990806-1.0g |
tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate |
144688-83-5 | 95% | 1g |
$1057.0 | 2023-05-25 | |
| Enamine | EN300-6990806-2.5g |
tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate |
144688-83-5 | 95% | 2.5g |
$2071.0 | 2023-05-25 | |
| Enamine | EN300-6990806-5.0g |
tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate |
144688-83-5 | 95% | 5g |
$3065.0 | 2023-05-25 | |
| Enamine | EN300-6990806-10.0g |
tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate |
144688-83-5 | 95% | 10g |
$4545.0 | 2023-05-25 | |
| 1PlusChem | 1P001KH4-50mg |
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester |
144688-83-5 | 95% | 50mg |
$354.00 | 2024-06-20 | |
| 1PlusChem | 1P001KH4-100mg |
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester |
144688-83-5 | 95% | 100mg |
$515.00 | 2024-06-20 |
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester (CAS No. 144688-83-5): An Overview
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester (CAS No. 144688-83-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a tert-butyl ester derivative of pyrrolidinecarboxylic acid, is characterized by its unique structural features and potential applications in drug development.
The chemical structure of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester consists of a pyrrolidine ring with a carboxylic acid group attached to the second carbon atom. The carboxylic acid group is further modified by an allyl substituent (2-propenyl) and a tert-butyl ester group. These structural elements contribute to the compound's stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
In recent years, the compound has been extensively studied for its potential therapeutic applications. One notable area of research involves its use as a building block in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The tert-butyl ester group in 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester can be selectively cleaved under specific physiological conditions, releasing the active drug moiety. This property makes it an attractive candidate for improving the pharmacokinetic and pharmacodynamic profiles of drugs.
Another area of interest is the compound's role in the development of peptide mimetics. Peptide mimetics are small molecules that mimic the structure and function of peptides but often exhibit improved stability and bioavailability. The pyrrolidine ring in 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester provides a scaffold that can be functionalized to create peptide-like structures with enhanced biological activity. This has significant implications for the treatment of various diseases, including cancer and neurodegenerative disorders.
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester typically involves several steps. One common approach is to start with pyrrolidine and introduce the carboxylic acid functionality through a series of reactions such as alkylation and esterification. The allyl substituent can be introduced via an allylation reaction, followed by protection of the carboxylic acid group using tert-butanol to form the tert-butyl ester. This synthetic route allows for precise control over the final product's purity and yield.
In addition to its synthetic utility, 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester has been evaluated for its biological activity. Studies have shown that it exhibits moderate inhibitory activity against certain enzymes involved in disease pathways. For example, it has been reported to inhibit the activity of proteases and kinases, which are key targets in cancer therapy and inflammatory diseases. These findings highlight its potential as a lead compound for further optimization and drug development.
The safety profile of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester is also an important consideration in its application as a pharmaceutical intermediate. Toxicological studies have demonstrated that it is generally well-tolerated at therapeutic concentrations. However, as with any chemical compound used in drug development, rigorous safety assessments are necessary to ensure its safe use in humans.
In conclusion, 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester (CAS No. 144688-83-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological properties make it a valuable tool for developing novel therapeutics. Ongoing research continues to uncover new possibilities for its use in improving human health.
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